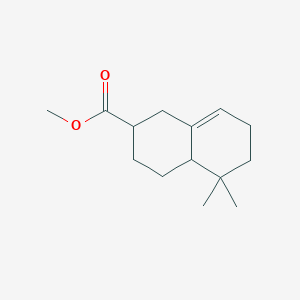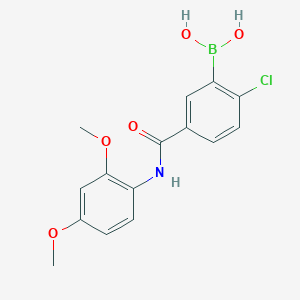
2-Methylpropan-1-amine;2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropan-1-amine and 2-methylpropanoic acid are organic compounds with significant applications in various fields. . Both compounds are used in the synthesis of various chemicals and have applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpropan-1-amine: This compound can be synthesized through the reaction of isobutyraldehyde with ammonia in the presence of a hydrogenation catalyst. The reaction typically occurs under high pressure and temperature conditions.
2-Methylpropanoic acid: This compound can be prepared by the oxidation of isobutanol using oxidizing agents such as potassium permanganate or chromic acid. The reaction is usually carried out under acidic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Methylpropan-1-amine can be oxidized to form 2-methylpropanal.
Reduction: 2-Methylpropanoic acid can be reduced to form isobutanol.
Substitution: Both compounds can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and oxygen are common oxidizing agents.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum are commonly used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation of 2-Methylpropan-1-amine: 2-Methylpropanal.
Reduction of 2-Methylpropanoic acid: Isobutanol.
Substitution of 2-Methylpropan-1-amine: Secondary amines.
Scientific Research Applications
2-Methylpropan-1-amine and 2-methylpropanoic acid have various applications in scientific research:
Chemistry: Both compounds are used as intermediates in the synthesis of other chemicals
Biology: 2-Methylpropan-1-amine is used in the synthesis of biologically active compounds.
Medicine: 2-Methylpropanoic acid is used in the synthesis of pharmaceuticals.
Industry: Both compounds are used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylpropan-1-amine and 2-methylpropanoic acid involves their interaction with various molecular targets and pathways:
2-Methylpropan-1-amine: Acts as a nucleophile in substitution reactions, attacking electrophilic centers.
2-Methylpropanoic acid: Acts as an acid, donating protons in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar to 2-Methylpropan-1-amine but contains a hydroxyl group.
2-Methoxy-2-methylpropan-1-amine: Similar to 2-Methylpropan-1-amine but contains a methoxy group.
Uniqueness
2-Methylpropan-1-amine: Unique due to its primary amine structure, making it a versatile intermediate in organic synthesis.
2-Methylpropanoic acid: Unique due to its branched structure, which affects its reactivity and physical properties.
Properties
CAS No. |
94005-97-7 |
|---|---|
Molecular Formula |
C8H19NO2 |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-methylpropan-1-amine;2-methylpropanoic acid |
InChI |
InChI=1S/C4H11N.C4H8O2/c1-4(2)3-5;1-3(2)4(5)6/h4H,3,5H2,1-2H3;3H,1-2H3,(H,5,6) |
InChI Key |
XCQOQTXTVHAEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN.CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)







![Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12654901.png)



